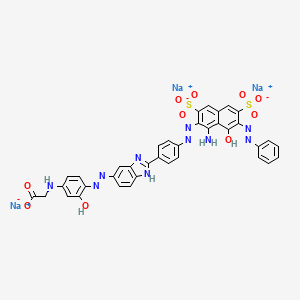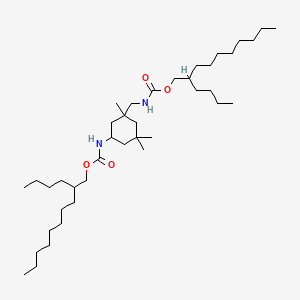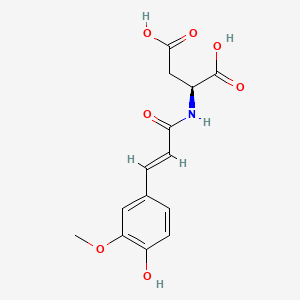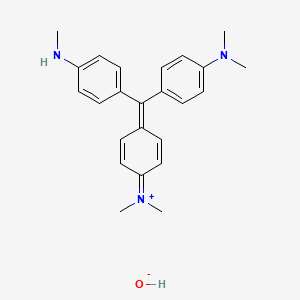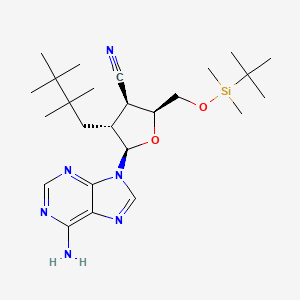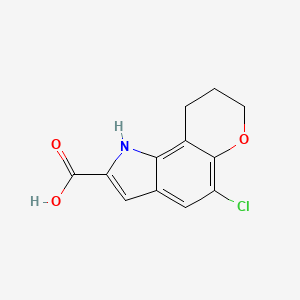
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- is a complex heterocyclic compound that belongs to the pyranoindole family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- typically involves a multi-step process. One common method includes the Bischler–Möhlau reaction, where 3-aminophenol reacts with benzoin to form hydroxyindole intermediates. These intermediates then undergo Pechmann condensation with β-ketoesters to form the desired pyranoindole structure .
Industrial Production Methods
This may include the use of continuous flow reactors and green chemistry principles to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve specific solvents and temperatures to optimize the reaction yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated derivatives .
Scientific Research Applications
Pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate for various diseases due to its unique chemical structure and biological activity.
Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals
Mechanism of Action
The mechanism of action of pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or receptor binding, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key enzymes and signaling pathways relevant to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- include other pyranoindole derivatives, such as:
- Pyrano(3,2-f)indole
- Pyrano(2,3-e)indole
- Pyrano(2,3-f)indole
Uniqueness
What sets pyrano(2,3-g)indole-2-carboxylic acid, 1,7,8,9-tetrahydro-5-chloro- apart from these similar compounds is its specific substitution pattern and the presence of the chlorine atom.
Properties
CAS No. |
81257-91-2 |
|---|---|
Molecular Formula |
C12H10ClNO3 |
Molecular Weight |
251.66 g/mol |
IUPAC Name |
5-chloro-1,7,8,9-tetrahydropyrano[2,3-g]indole-2-carboxylic acid |
InChI |
InChI=1S/C12H10ClNO3/c13-8-4-6-5-9(12(15)16)14-10(6)7-2-1-3-17-11(7)8/h4-5,14H,1-3H2,(H,15,16) |
InChI Key |
JFETXCWYGDBXRH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C2OC1)Cl)C=C(N3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


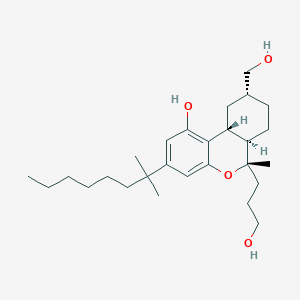
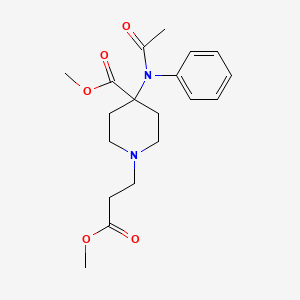

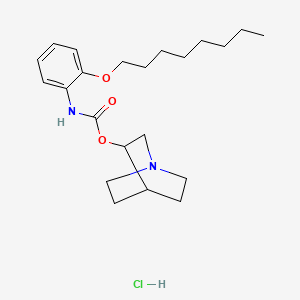
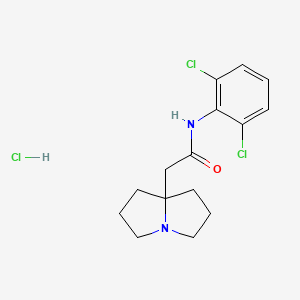

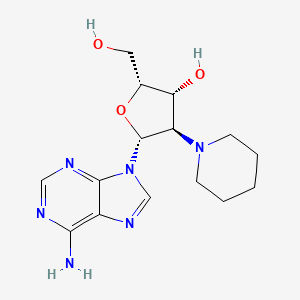
![[(3S,3aR,6S,6aS)-3-(2-phenoxyethylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12782422.png)
